molecular formula C6H5BrN2O2 B13668412 5-Bromo-2-hydroxyisonicotinamide

5-Bromo-2-hydroxyisonicotinamide

Cat. No.: B13668412
M. Wt: 217.02 g/mol
InChI Key: VQQBQSWBIPHOFS-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxyisonicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the isonicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxyisonicotinamide typically involves the bromination of 2-hydroxyisonicotinamide. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxyisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxyisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxyisonicotinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Similar structure but different biological activity.

    2-Hydroxyisonicotinamide: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromoisonicotinamide:

Uniqueness

5-Bromo-2-hydroxyisonicotinamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-2-oxo-1H-pyridine-4-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-5(10)1-3(4)6(8)11/h1-2H,(H2,8,11)(H,9,10)

InChI Key

VQQBQSWBIPHOFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)C(=O)N

Origin of Product

United States

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